3D vs. 1D Supramolecular Assembly
Imidazo[1,2-a]pyridine-3-carbonitrile (IPC) forms 1:1 cocrystals with 4-nitrobenzoic acid and 4-nitrophenol that assemble into two-dimensional planes through O—H···N, C—H···O and C—H···N hydrogen bonds, which are further connected into three-dimensional frameworks via C—H···π (cocrystal I) or π–π interactions (cocrystal II) [1]. By comparison, the substituted 3-carbonitrile analog 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile crystallizes in the absence of a coformer to produce only one-dimensional infinite chains linked by two C—H···N hydrogen-bond ring motifs [2]. The ability of the unsubstituted IPC to consistently generate 2D→3D supramolecular architectures is a direct consequence of the unencumbered 3-cyano group, which acts as a robust hydrogen-bond acceptor without steric interference from ortho substituents—a property not shared by 2-substituted analogs.
| Evidence Dimension | Supramolecular framework dimensionality in the solid state |
|---|---|
| Target Compound Data | 2D planes further connected into 3D frameworks (C—H···π in I; π–π in II) [1] |
| Comparator Or Baseline | 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile: only 1D infinite chains via C—H···N [2] |
| Quantified Difference | 3D framework vs. 1D chain (qualitative structural dimensionality difference; hydrogen-bond motifs: O—H···N + C—H···O + C—H···N + C—H···π/π–π vs. C—H···N only) |
| Conditions | Single-crystal X-ray diffraction; cocrystallization from solution vs. neat crystallization |
Why This Matters
For procurement decisions in solid-state formulation or cocrystal-based intellectual property development, IPC provides a predictable 3D supramolecular synthon that substituted analogs cannot replicate, directly impacting polymorph screening success rates and pharmaceutical solid-form patentability.
- [1] Lan, H., Sun, Y., Sun, S., Wang, W., Miao, S. & Zhou, Y. (2025). Acta Cryst. C, 81, 519–522. View Source
- [2] Fun, H.-K. et al. (2011). Acta Cryst. E, 67, o558–o559. View Source
